molecular formula C18H19FN4OS B6453060 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine CAS No. 2549012-69-1

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine

Cat. No. B6453060
CAS RN: 2549012-69-1
M. Wt: 358.4 g/mol
InChI Key: YHAUEZUGEVKJQG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a piperidine ring. Thiadiazoles are a class of compounds that have been studied for their potential biological activities . Piperidines are a class of organic compounds that are part of many pharmaceuticals and are used in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their connection. The exact method would depend on the specific reactions used and the starting materials available. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole and piperidine rings would give the molecule a certain rigidity, which could affect its interactions with other molecules. The fluorophenyl group could also influence the compound’s properties .


Chemical Reactions Analysis

As an organic compound, this molecule could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the other compounds present. Some possible reactions could involve the thiadiazole ring, the piperidine ring, or the fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Thiadiazoles have been studied for their potential as anticancer agents, among other activities . The exact mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential biological activities. This could include testing its activity against various biological targets and studying its behavior in biological systems .

properties

IUPAC Name

5-[[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4OS/c1-12-9-14(24-22-12)11-23-8-4-5-13(10-23)17-20-21-18(25-17)15-6-2-3-7-16(15)19/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUEZUGEVKJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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